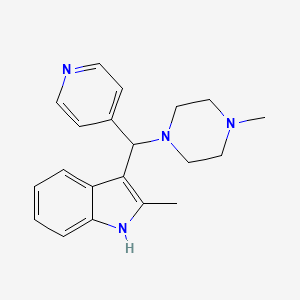

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole

Description

2-Methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole is a heterocyclic compound featuring an indole core substituted with a 4-methylpiperazine moiety and a pyridinyl group. The indole scaffold is widely utilized in medicinal chemistry due to its bioisosteric compatibility with tryptophan and serotonin analogs, while the 4-methylpiperazine group enhances solubility and modulates pharmacokinetic properties . The pyridinyl substitution may contribute to binding affinity at specific receptors, such as serotonin or dopamine receptors, though detailed target validation for this compound remains unspecified in available literature.

Properties

IUPAC Name |

2-methyl-3-[(4-methylpiperazin-1-yl)-pyridin-4-ylmethyl]-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-19(17-5-3-4-6-18(17)22-15)20(16-7-9-21-10-8-16)24-13-11-23(2)12-14-24/h3-10,20,22H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYAYCLKDQAOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(C3=CC=NC=C3)N4CCN(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindole with 4-methylpiperazine and pyridine-4-carbaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid in ethanol, and requires refluxing for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted piperazine and pyridine derivatives.

Scientific Research Applications

Chemical Overview

- IUPAC Name : 2-Methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole

- Molecular Formula : C₁₉H₂₃N₃

- Molecular Weight : 303.41 g/mol

Cancer Treatment

The compound is a derivative of imatinib and nilotinib, which are established Bcr-Abl tyrosine kinase inhibitors used in treating chronic myeloid leukemia (CML) and other cancers. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

| Compound | Target Disease | Mechanism of Action | Reference |

|---|---|---|---|

| Imatinib | CML | Bcr-Abl inhibition | |

| Nilotinib | CML | Bcr-Abl inhibition | |

| 2-Methyl... | Potential CML | Bcr-Abl inhibition |

Neuropharmacology

The presence of the piperazine group suggests potential applications in neuropharmacology, particularly in treating neurological disorders. Piperazine derivatives have been shown to exhibit anxiolytic and antidepressant properties, making this compound a candidate for further exploration in mental health therapies.

Histone Methyltransferase Inhibition

Recent studies indicate that compounds similar to this compound can act as inhibitors of histone methyltransferases, enzymes involved in epigenetic regulation. This activity could position the compound as a tool for cancer epigenetics research.

| Target Enzyme | Effect | Potential Application |

|---|---|---|

| Histone Methyltransferase | Inhibition | Cancer therapy |

| Other epigenetic targets | Modulation of gene expression | Epigenetic research |

Case Study 1: Inhibition of Bcr-Abl Kinase Activity

A study conducted on the efficacy of various indole derivatives demonstrated that compounds structurally related to this compound effectively inhibited Bcr-Abl kinase activity in vitro, leading to reduced proliferation of CML cell lines.

Case Study 2: Piperazine Derivatives in Anxiety Disorders

Research focusing on piperazine derivatives has shown promising results in reducing anxiety-like behaviors in animal models. The incorporation of this moiety into the structure of the compound may enhance its pharmacological profile for treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The compound’s structure allows it to fit into the active sites of target proteins, influencing pathways related to cell growth, apoptosis, and signal transduction .

Comparison with Similar Compounds

Substituent Variations on the Indole Core

- 2-(Benzenesulfonylmethyl)-3-(4-methylpiperazin-1-ylmethyl)-1H-indole (4a): This compound (from ) replaces the pyridin-4-yl group with a benzenesulfonylmethyl substituent. No direct pharmacological data are provided, but sulfonyl groups are often associated with enhanced metabolic stability .

Masupirdine (1-(2-bromobenzene-1-sulfonyl)-5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole) :

Masupirdine () shares the 3-(4-methylpiperazinyl)methyl indole core but includes a 5-methoxy and 2-bromobenzenesulfonyl group. The bromine atom may enhance halogen bonding interactions with targets, while the methoxy group could influence lipophilicity. Masupirdine is a serotonin receptor antagonist under clinical investigation, suggesting that structural modifications in this class significantly impact biological activity .

Simplified Analogues

2-Methyl-3-(4-nitrophenyl)-1H-indole () :

This simpler analogue lacks both the 4-methylpiperazine and pyridinyl groups. The nitro group confers strong electron-deficient properties, likely reducing bioavailability compared to the more polar, nitrogen-rich target compound. Such derivatives are often intermediates in synthetic pathways rather than drug candidates .6-(4-Methylpiperazin-1-yl)-1H-indole () :

This compound retains the 4-methylpiperazine group but positions it at the 6-position of the indole ring. Substitution patterns on indole significantly affect binding; for example, 5-HT receptor affinity is highly sensitive to substituent position .

Pharmacological and Physicochemical Comparisons

Key Research Findings and Gaps

- Structural-Activity Relationship (SAR) : The 4-methylpiperazine and pyridinyl groups in the target compound may synergistically enhance blood-brain barrier penetration and receptor affinity, but direct comparisons with masupirdine or simpler analogues are lacking.

- Data Limitations: No in vitro or in vivo data for the target compound are available in the provided evidence. Conclusions are extrapolated from structural analogs.

- Opportunities for Further Study : Comparative assays (e.g., receptor binding, kinase inhibition) are needed to validate the pharmacological advantages of the pyridinyl substitution over sulfonyl or nitro groups.

Biological Activity

2-Methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 306.41 g/mol. The compound features an indole ring system substituted with a methyl group and a piperazine moiety linked through a pyridine.

Research suggests that compounds similar to this compound exhibit various mechanisms of action:

- Tyrosine Kinase Inhibition : The compound may act as a tyrosine kinase inhibitor, similar to imatinib, which is known for its role in treating certain cancers by inhibiting Bcr-Abl tyrosine kinase activity .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, as compounds in this class have shown efficacy against various bacterial strains through mechanisms such as disruption of cell wall synthesis and inhibition of protein synthesis .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities, possibly through modulation of cytokine production and inhibition of inflammatory pathways .

Biological Activity Data

The biological activity of this compound has been evaluated in various studies. Below is a summary table highlighting key findings from the literature:

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Cancer Treatment : A study involving cell lines from chronic myeloid leukemia (CML) demonstrated that derivatives similar to this compound effectively inhibited cell proliferation and induced apoptosis in resistant CML cells .

- Antimicrobial Resistance : Another study focused on the antimicrobial properties indicated that certain derivatives could overcome resistance mechanisms in Staphylococcus aureus, suggesting their potential as new therapeutic agents against resistant bacterial strains .

Q & A

Q. What safety protocols should be followed when handling 2-methyl-3-((4-methylpiperazin-1-yl)(pyridin-4-yl)methyl)-1H-indole in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. For inhalation risks, work in a fume hood with proper ventilation .

- Emergency Measures: In case of skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, flush with saline solution and seek medical attention .

- Storage: Store in airtight containers at 2–8°C, away from incompatible reagents (e.g., strong oxidizers). Label containers with GHS-compliant hazard symbols, even if the compound is not fully classified .

Q. What are the common synthetic routes for preparing this compound?

Methodological Answer:

- Stepwise Synthesis:

- Intermediate Formation: React tert-butyl-protected indole derivatives with 4-methylpiperazine and pyridinyl precursors under inert atmospheres (e.g., nitrogen) .

- Coupling Reactions: Use palladium catalysts (e.g., Pd₂(dba)₃) and ligands like BINAP in toluene to facilitate cross-coupling steps, achieving yields up to 85% .

- Deprotection: Remove protecting groups (e.g., tert-butyl carbamate) using HCl/MeOH or Fe/NH₄Cl reduction .

- Purification: Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol .

Q. How is the compound characterized after synthesis?

Methodological Answer:

- Spectroscopic Techniques:

- ¹H/¹³C NMR: Confirm regiochemistry of the indole core, piperazine, and pyridine substituents. Key signals include aromatic protons (δ 6.8–8.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 350.2) .

- Purity Analysis: Perform HPLC with UV detection (λ = 254 nm) and compare retention times to standards .

Advanced Research Questions

Q. How can catalytic systems be optimized for key amination steps in the synthesis?

Methodological Answer:

- Catalyst Screening: Test Pd-based systems (e.g., Pd(OAc)₂, XPhos) with varying ligands to improve Buchwald-Hartwig amination efficiency. For example, BINAP increases steric bulk, reducing side reactions .

- Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) versus toluene. Toluene minimizes byproducts in coupling reactions but may require higher temperatures (80–100°C) .

- Kinetic Studies: Monitor reaction progress via TLC or in situ IR to identify optimal reaction times (typically 12–24 hours) .

Q. What strategies resolve conflicting spectral data during structural confirmation?

Methodological Answer:

- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for overlapping aromatic signals .

- X-ray Crystallography: Grow single crystals via slow evaporation (e.g., in ethanol/water mixtures) to resolve stereochemical ambiguities. Compare unit cell parameters to known analogs .

- Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts and validate experimental data .

Q. How do substitution patterns on the pyridine ring influence biological activity?

Methodological Answer:

- SAR Studies: Synthesize analogs with pyridin-2-yl, pyridin-3-yl, or fluorinated pyridines. Compare bioactivity using standardized assays (e.g., MIC for antimicrobial activity) .

- In Silico Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Pyridin-4-yl shows stronger hydrogen bonding vs. pyridin-2-yl in some receptors .

- Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes. Pyridin-4-yl derivatives often exhibit longer half-lives due to reduced CYP450 metabolism .

Q. How can researchers design experiments to assess the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Decomposition temperatures >200°C indicate suitability for high-temperature applications .

- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., melting points) and exothermic/endothermic events. Compare to structurally related indole derivatives .

- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Piperazine moieties may hydrolyze under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.